molecular formula C24H36Cl4Ru2 B12504332 Dichloro(hexamethylbenzene)ruthenium(II) Dimer

Dichloro(hexamethylbenzene)ruthenium(II) Dimer

Cat. No.: B12504332
M. Wt: 668.5 g/mol
InChI Key: GVCIEWAYDUQTTQ-UHFFFAOYSA-J
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Description

Dichloro(hexamethylbenzene)ruthenium(II) Dimer is an organometallic compound with the formula ([ (C_6Me_6)RuCl_2]_2). It is a yellow, orange, or brown powder or crystalline solid. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(hexamethylbenzene)ruthenium(II) Dimer can be synthesized by reacting hexamethylbenzene with ruthenium trichloride in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dichloro(hexamethylbenzene)ruthenium(II) Dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other nucleophiles. Reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with phosphines can yield phosphine-ligated ruthenium complexes .

Mechanism of Action

The mechanism of action of Dichloro(hexamethylbenzene)ruthenium(II) Dimer involves coordination of the ruthenium center with various ligands, facilitating catalytic reactions. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. These mechanisms enable the compound to catalyze a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(hexamethylbenzene)ruthenium(II) Dimer is unique due to its high stability and catalytic efficiency. The hexamethylbenzene ligand provides steric protection to the ruthenium center, enhancing its reactivity and selectivity in catalytic processes. This makes it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C24H36Cl4Ru2

Molecular Weight

668.5 g/mol

IUPAC Name

1,2,3,4,5,6-hexamethylbenzene;ruthenium(2+);tetrachloride

InChI

InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

GVCIEWAYDUQTTQ-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2]

Origin of Product

United States

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